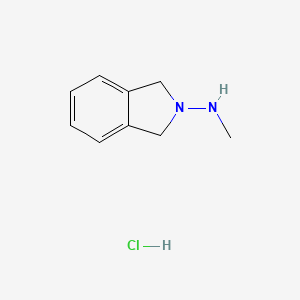

![molecular formula C9H11F3N2 B3284633 1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine CAS No. 789429-61-4](/img/structure/B3284633.png)

1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine

Vue d'ensemble

Description

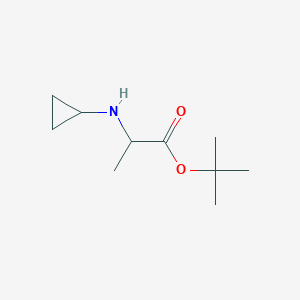

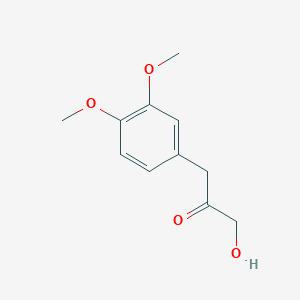

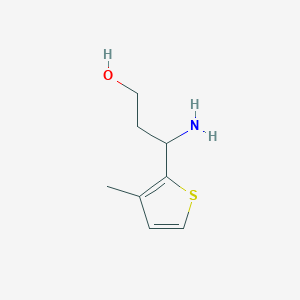

“1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine” is a chemical compound with the molecular formula C9H11F3N2 . It is related to other compounds such as “1-[3-(trifluoromethyl)phenyl]ethane-1-thiol” and "N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine" .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, a series of substituted N-(quinolin-4-yl)ethanediamine phenyl urea derivatives were prepared by sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of the resulting amine with different aryl isocyanates .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H11F3N2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h2-6,8H,5,13-14H2 .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds have been involved in various chemical reactions. For example, a series of substituted N-(quinolin-4-yl)ethanediamine phenyl urea derivatives were prepared through a series of reactions including quinoline synthesis, chlorination, and substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 204.19 . It is a liquid at room temperature .

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Polyimides

A study by Yin et al. (2005) focused on the synthesis of a novel fluorinated aromatic diamine monomer, which was utilized to create a series of new fluorine-containing polyimides. These polyimides displayed excellent solubility, thermal stability, and mechanical properties, indicating potential applications in high-performance materials (Yin et al., 2005).

Organic Semiconductor Applications

Lee et al. (2011) reported on an organic p-dopant that demonstrated higher hole densities in certain materials compared to inorganic metal oxide dopants. This finding suggests potential applications in enhancing the efficiency of organic semiconductors (Lee et al., 2011).

Crystal Engineering Using Tris-Phenols

Research by Ferguson et al. (1998) explored the use of tris-phenol units in crystal engineering. They demonstrated the formation of two-dimensional nets interwoven and cross-linked by 1,2-diaminoethane units, highlighting applications in the design of molecular structures (Ferguson et al., 1998).

Synthesis of Polyimides with Hydroxy Side Groups

Okabe and Morikawa (2010) synthesized a new diamine leading to the creation of aromatic polyimides with hydroxy side groups. These polyimides were characterized by their thermal and mechanical properties, suggesting uses in areas where such properties are crucial (Okabe & Morikawa, 2010).

Schiff Base Ligand Characterization

Uluçam and Yenturk (2019) characterized Schiff base ligands formed by diamine and aromatic aldehyde. They conducted experimental and theoretical analysis to explore their geometric and electronic properties, indicating their potential in various chemical applications (Uluçam & Yenturk, 2019).

Photoinduced Ligand Exchange in Ru(II) Polypyridine Complexes

Garner et al. (2011) studied the photoinduced ligand exchange in Ru(II) polypyridine complexes, revealing how the electronic structure affects this process. This research has implications for the development of photoactive materials (Garner et al., 2011).

Copper-Catalyzed Trifluoromethylation

Oishi, Kondo, and Amii (2009) discovered that Cu(I)-diamine complexes can catalyze the trifluoromethylation of aryl iodides. This finding has significant implications for the field of organic synthesis, particularly in the introduction of trifluoromethyl groups (Oishi et al., 2009).

Orientations Futures

While specific future directions for “1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine” were not found, there is an ongoing need for the development of novel agents that offer effective treatment against pathogens . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals, suggesting potential future research directions .

Mécanisme D'action

Target of Action

The primary targets of 1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine are currently unknown. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes

Result of Action

Compounds with similar structures have been associated with anti-inflammatory activity .

Propriétés

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8H,5,13-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUVTQYOKUMPDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

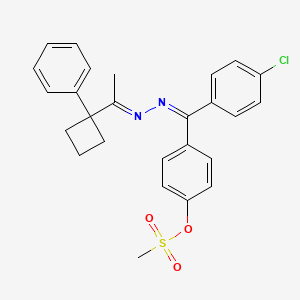

![[1,1-Biphenyl]-2,6-diol,2-bromo-](/img/structure/B3284560.png)